1,2-thiazole-5-sulfonamide
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Overview
Description
1,2-thiazole-5-sulfonamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-thiazole-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of thioamides with sulfonyl chlorides under basic conditions. For example, the reaction of thioamide with a sulfonyl chloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
1,2-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many biologically active molecules.
Sulfonamide: Known for its antimicrobial properties and used in various drugs.
Indole-sulfonamide: Exhibits strong antimicrobial actions and is used in medicinal chemistry.
Uniqueness
1,2-thiazole-5-sulfonamide is unique due to its combined thiazole and sulfonamide moieties, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
1934816-85-9 |
---|---|
Molecular Formula |
C3H4N2O2S2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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